molecular formula C11H15NO B3223204 (S)-2-(2-Methoxyphenyl)pyrrolidine CAS No. 1217612-37-7

(S)-2-(2-Methoxyphenyl)pyrrolidine

Cat. No. B3223204
CAS RN: 1217612-37-7
M. Wt: 177.24 g/mol
InChI Key: DSRDQQWHCNKVAV-JTQLQIEISA-N
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Description

“(S)-2-(2-Methoxyphenyl)pyrrolidine” is a chemical compound that likely belongs to the class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, similar compounds like 1-(2-Methoxyphenyl)piperazine have a boiling point of 130-133 °C/0.1 mmHg and a density of 1.095 g/mL at 25 °C .

Scientific Research Applications

Crystal Structure Analysis

  • 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one : This research focuses on the crystal structure of a compound closely related to (S)-2-(2-Methoxyphenyl)pyrrolidine, highlighting its molecular arrangement and intermolecular interactions, which are vital for understanding its physical and chemical properties (Mohammat et al., 2008).

Pharmacological Properties

  • Synthesis and Pharmacological Effects : A study on derivatives of pyrrolidin-2-one, similar in structure to this compound, demonstrated significant antiarrhythmic and antihypertensive activities, suggesting potential for therapeutic use (Malawska et al., 2002).

Chemical Synthesis and Analysis

  • 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate : This paper delves into the synthesis and structure of a compound structurally related to this compound, contributing to the understanding of its synthetic pathways and molecular configurations (Pedroso et al., 2020).

Antifungal Properties

  • Antifungal Amide from Piper hispidum : Research on pyrrolidine amides, which are structurally similar to this compound, uncovered their antifungal properties, indicating potential applications in treating fungal infections (Alécio et al., 1998).

Enantioselective Synthesis

  • ASYMMETRIC DEPROTONATION : A study on enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines, closely related to this compound, illustrates methods for producing chiral compounds, essential for creating specific pharmaceutical agents (Wu et al., 1996).

Antiinflammatory Activities

  • Synthesis and Antiinflammatory Activities : Research on 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, related to this compound, demonstrated potential as anti-inflammatory agents, indicating their therapeutic applications (Ikuta et al., 1987).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, some pyrrolidine derivatives are used in medicinal chemistry and have various biological activities .

Safety and Hazards

The safety and hazards associated with “(S)-2-(2-Methoxyphenyl)pyrrolidine” would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future directions for research on “(S)-2-(2-Methoxyphenyl)pyrrolidine” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, further studies could focus on its medicinal properties .

properties

IUPAC Name

(2S)-2-(2-methoxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRDQQWHCNKVAV-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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